molecular formula C14H11ClN4O2 B14001943 6-(4-Chlorophenyl)-1,3-dimethyl-pteridine-2,4-dione CAS No. 61999-39-1

6-(4-Chlorophenyl)-1,3-dimethyl-pteridine-2,4-dione

Cat. No.: B14001943
CAS No.: 61999-39-1
M. Wt: 302.71 g/mol
InChI Key: NUXGTARJBBLEJJ-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-1,3-dimethyl-pteridine-2,4-dione is a heterocyclic compound that belongs to the pteridine family. This compound is characterized by the presence of a chlorophenyl group attached to the pteridine core, which is further substituted with two methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-1,3-dimethyl-pteridine-2,4-dione typically involves the condensation of 4-chloroaniline with a suitable pteridine precursor under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-1,3-dimethyl-pteridine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro-pteridine derivatives.

    Substitution: Various substituted pteridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Chlorophenyl)-1,3-dimethyl-pteridine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-1,3-dimethyl-pteridine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways, leading to changes in cellular processes and responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Bromophenyl)-1,3-dimethyl-pteridine-2,4-dione
  • 6-(4-Methylphenyl)-1,3-dimethyl-pteridine-2,4-dione
  • 6-(4-Fluorophenyl)-1,3-dimethyl-pteridine-2,4-dione

Uniqueness

6-(4-Chlorophenyl)-1,3-dimethyl-pteridine-2,4-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern influences its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

61999-39-1

Molecular Formula

C14H11ClN4O2

Molecular Weight

302.71 g/mol

IUPAC Name

6-(4-chlorophenyl)-1,3-dimethylpteridine-2,4-dione

InChI

InChI=1S/C14H11ClN4O2/c1-18-12-11(13(20)19(2)14(18)21)17-10(7-16-12)8-3-5-9(15)6-4-8/h3-7H,1-2H3

InChI Key

NUXGTARJBBLEJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=C(N=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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